High FPR1 Binding Affinity: Quantitative Comparison with fMLF and WKYMVM
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA demonstrates high-affinity binding to FPR1. Its reported pKd of 9.22 corresponds to a Kd of approximately 0.6 nM, establishing it as a high-affinity ligand for FPR1 [1]. This affinity is comparable to the potency of fMLF in FPR1 calcium flux assays (EC50 values ranging from 80 nM to 170 nM depending on the cellular system) [2], and it aligns with the FPR1 potency of the synthetic pan-agonist WKYMVM (EC50 = 75 pM for FPR1/FPR2) . While WKYMVM exhibits higher potency, N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA offers a unique combination of high affinity and FPR1 selectivity (FPR1 ≫ FPR2/ALX) not shared by the pan-agonist [1].
| Evidence Dimension | Binding Affinity (Kd) / Functional Potency (EC50) |
|---|---|
| Target Compound Data | pKd = 9.22 (Kd ≈ 0.6 nM) |
| Comparator Or Baseline | fMLF: EC50 = 80 nM (calcium flux, FPR1) or 170 nM (mouse Fpr1) [2]. WKYMVM: EC50 = 75 pM (FPR1/FPR2) . |
| Quantified Difference | N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA affinity is approximately 133-fold higher than fMLF's EC50 (80 nM) and 8-fold lower than WKYMVM's EC50 (75 pM). |
| Conditions | FPR1 binding assays (Sklar et al., 1984) [1]; FPR1 calcium flux in CHO cells [2]; FPR1/FPR2 calcium flux in immune cells . |
Why This Matters
The high affinity and established binding kinetics make this compound a superior reference ligand for competitive displacement assays and receptor occupancy studies compared to lower-affinity fMLF.
- [1] Sklar LA, et al. (1984). Identification of a second high-affinity receptor for formyl peptide on human neutrophils. Journal of Biological Chemistry. (Data extracted from Pharmacological Reviews summary table: N-formyl-Nle-Leu-Phe-Nle-Tyr-Lys, pKd = 9.22, FPR1 ≫ FPR2/ALX). View Source
- [2] Sogawa Y, et al. (2011). Data summarized in PMC3044910, Table 1: fMLF EC50 = 170 nM for mouse Fpr1 in CHO cells. View Source
